![molecular formula C14H11F3N4O B040397 4,5-Dihydro-7-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 115931-11-8](/img/structure/B40397.png)
4,5-Dihydro-7-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
Vue d'ensemble
Description
4,5-Dihydro-7-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide represents a class of compounds with notable chemical and potential biological significance. Its structural features suggest a wide range of chemical reactivities and interactions, making it a candidate for various scientific investigations.
Synthesis Analysis
The synthesis of this compound typically involves condensation reactions, starting from precursors like ethyl 5-amino-1H-pyrazole-4-carboxylate, followed by cyclization with 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione, and saponification processes to introduce the desired functional groups (Liu et al., 2016).
Molecular Structure Analysis
The crystal structure of this compound has been determined, revealing its molecular configurations and the spatial arrangement of atoms. Such structural elucidations are essential for understanding the compound's reactivity and interaction with biological targets (Liu et al., 2016).
Chemical Reactions and Properties
This compound is involved in various chemical reactions, highlighting its versatility and reactivity. For instance, it can undergo regioselective synthesis processes to produce 1- and 4-substituted derivatives, demonstrating its utility in organic synthesis (Drev et al., 2014).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives involves multiple steps, including condensation reactions and cyclocondensation with various reagents, leading to compounds with potential biological activities. For instance, one study described the synthesis of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)Pyrazolo[1,5-a]Pyrimidine-3-carboxamide, demonstrating its inhibition on cancer cell proliferation (Liu et al., 2016). Another approach involved regioselective synthesis to produce 1- and 4-substituted derivatives, showcasing the versatility in modifying the pyrazolo[1,5-a]pyrimidine scaffold for further biological evaluation (Drev et al., 2014).
Biological Activities
Research has extensively explored the anticancer and anti-inflammatory potentials of pyrazolo[1,5-a]pyrimidine derivatives. For example, novel pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, demonstrating the structural activity relationships crucial for their biological effects (Rahmouni et al., 2016). Another study focused on systemic fungicides, creating pyrazolo[1,5-a]pyrimidine analogues of carboxin and assessing their fungicidal activity against Basidiomycete species (Huppatz, 1985).
Antitumor Activities
The synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine derivatives as anticancer agents have been a significant area of interest. A particular study synthesized a series of compounds and tested their antitumor activities, revealing promising results against certain cancer cell lines (Xin, 2012). This research underscores the potential of these compounds in cancer therapy, highlighting the importance of structural modifications to enhance their efficacy.
Propriétés
IUPAC Name |
7-[3-(trifluoromethyl)phenyl]-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N4O/c15-14(16,17)9-3-1-2-8(6-9)11-4-5-19-13-10(12(18)22)7-20-21(11)13/h1-4,6-7,19H,5H2,(H2,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFGNDBDCDFDSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(N2C(=C(C=N2)C(=O)N)N1)C3=CC(=CC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30420676 | |
| Record name | 7-[3-(Trifluoromethyl)phenyl]-1,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30420676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dihydro-7-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
CAS RN |
115931-11-8 | |
| Record name | 7-[3-(Trifluoromethyl)phenyl]-1,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30420676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

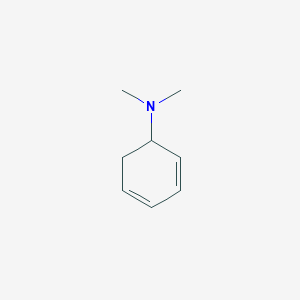
![Imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B40317.png)



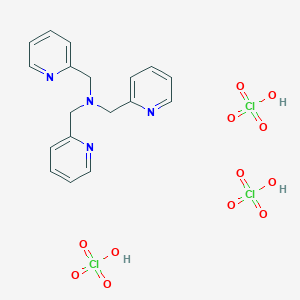
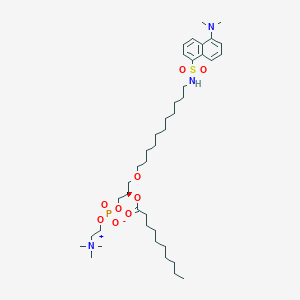
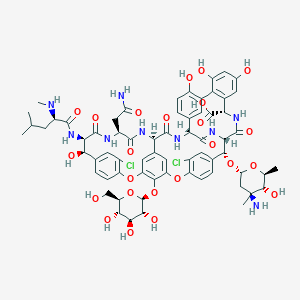
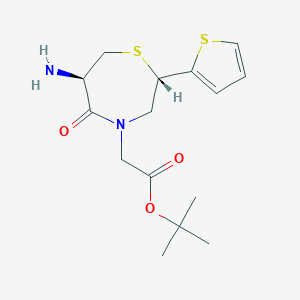
![7-Ethoxycarbonyl-9-(ethoxycarbonylmethyl)-9-azabicyclo[3,3,1]nonan-3-ol](/img/structure/B40333.png)
![6-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B40339.png)
![Bicyclo[3.1.0]hexane-3-carbonitrile, 3-(1-piperidinyl)-](/img/structure/B40340.png)
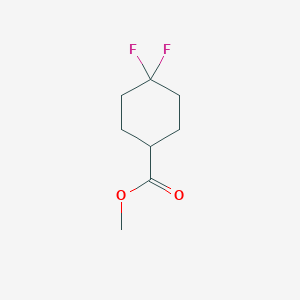
![Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B40343.png)